3,4-Dichloro-5-(difluoromethoxy)aniline
Description
Background and Significance
3,4-Dichloro-5-(difluoromethoxy)aniline, with the molecular formula C₇H₅Cl₂F₂NO and molecular weight of 228.02 daltons, represents a sophisticated example of halogenated aromatic amine chemistry. This compound features a benzene ring substituted with two chlorine atoms at positions 3 and 4, a difluoromethoxy group at position 5, and an amino group, creating a unique chemical entity with distinctive properties. The strategic placement of these substituents results in a compound that exhibits remarkable chemical reactivity and biological activity, particularly in the realm of enzyme inhibition and protein-ligand interactions.
The significance of this compound extends beyond its structural novelty to encompass its practical applications in medicinal chemistry and drug discovery. Research has demonstrated that compounds containing similar structural motifs serve as potent enzyme inhibitors, particularly in the context of histone methyltransferase inhibition. The difluoromethoxy group contributes to enhanced metabolic stability and improved pharmacokinetic properties, while the chlorine substituents provide optimal electronic and steric effects for molecular recognition events.
The compound's classification as an aromatic amine places it within a broader category of chemicals that have demonstrated significant utility in pharmaceutical applications. The presence of both chlorine and fluorine atoms creates unique electronic properties that influence the compound's reactivity patterns and biological interactions. This combination of halogen substituents with the difluoromethoxy functional group represents an important advancement in the design of bioactive molecules, offering researchers new opportunities for developing selective and potent therapeutic agents.
Contemporary research has revealed that this compound can be synthesized through multiple approaches, primarily involving controlled reactions of dichloroaniline precursors with difluoromethyl ether under carefully optimized conditions. The synthesis requires advanced chemical reactors and purification techniques to ensure high yield and purity, reflecting the compound's importance as a research tool and pharmaceutical intermediate. Industrial-scale production methods have been developed to meet the growing demand for this compound in various research applications.
Historical Context of Halogenated Aniline Derivatives
The development of halogenated aniline derivatives traces its origins to the mid-nineteenth century when August Wilhelm Hofmann pioneered the systematic study of aromatic amines through his ammonia type theory. This theoretical framework revolutionized the understanding of aniline chemistry by conceptualizing these compounds as derivatives of ammonia where hydrogen atoms were systematically replaced by organic substituents. The groundbreaking work of William Henry Perkin in 1856, who discovered the first aniline dye known as mauve, catalyzed an explosion of interest in aniline derivatives that fundamentally transformed both academic chemistry and industrial applications.
The historical significance of aniline derivatives extends far beyond their role as colorants, encompassing revolutionary changes in patent law, technology transfer, and the emergence of modern chemical industry practices. During the second half of the nineteenth century, anilines became the foundation for industrial research laboratories and fostered unprecedented collaborations between academic institutions and commercial enterprises. These compounds contributed to major discoveries in pharmaceutical products and agrochemicals, establishing principles that continue to guide contemporary drug discovery efforts.
The introduction of halogenated substituents into aniline structures represented a significant advancement in synthetic chemistry, offering enhanced selectivity and improved biological activity compared to their non-halogenated counterparts. Research into halogenated anilines gained particular momentum with the recognition that marine organisms naturally produce complex halogenated organic compounds, including tribromoaniline and trichloroaniline derivatives. These discoveries demonstrated that halogenated anilines are not exclusively synthetic entities but also occur as natural products with important biological functions.
Modern investigations have revealed that halogenated anilines, including compounds containing both chlorine and fluorine substituents, represent a novel class of natural products biosynthesized by marine biofilm-forming microalgae. This finding has profound implications for understanding the biological significance of halogenated anilines and suggests that these compounds may possess evolutionary advantages in marine environments. The natural occurrence of such compounds validates the synthetic efforts to develop halogenated aniline derivatives for pharmaceutical applications.
Table 1: Historical Milestones in Halogenated Aniline Development
Research Objectives and Scope
The primary research objectives surrounding this compound encompass multiple dimensions of chemical and biological investigation. Contemporary research efforts focus on elucidating the compound's mechanism of action through detailed studies of its interactions with biological targets, particularly enzymes and proteins where the unique arrangement of chlorine and fluorine atoms enhances binding affinity to specific molecular sites. These investigations aim to understand how the distinctive electronic properties conferred by the halogen substituents and difluoromethoxy group influence biological activity and selectivity.
Synthetic methodology development represents another crucial research objective, with scientists working to optimize preparation methods that ensure high yield and purity while minimizing environmental impact. Current research encompasses both laboratory-scale synthesis optimization and industrial-scale production development, utilizing advanced analytical techniques such as gas chromatography and high-performance liquid chromatography to monitor reaction progress and verify product quality. These efforts contribute to making this compound more accessible for research applications and potential therapeutic development.
The scope of research extends to structure-activity relationship studies that examine how modifications to the halogen substitution pattern affect biological activity and chemical reactivity. Scientists are particularly interested in understanding the role of the difluoromethoxy group in modulating molecular interactions and how this functional group contributes to the compound's overall pharmacological profile. These investigations involve systematic comparison of related compounds with different substitution patterns to identify optimal structural features for specific applications.
Table 2: Current Research Applications and Objectives
| Research Area | Specific Objectives | Expected Outcomes |
|---|---|---|
| Enzyme Inhibition Studies | Characterize binding interactions with target proteins | Enhanced understanding of molecular recognition |
| Synthetic Method Development | Optimize preparation procedures for improved efficiency | More accessible and cost-effective synthesis |
| Structure-Activity Relationships | Correlate structural features with biological activity | Rational design of improved derivatives |
| Pharmaceutical Applications | Evaluate potential therapeutic applications | Development of novel drug candidates |
Contemporary research also emphasizes the development of environmentally sustainable synthesis methods that minimize waste generation and reduce the use of hazardous reagents. This objective aligns with broader trends in green chemistry and reflects the scientific community's commitment to responsible chemical research practices. Advanced synthetic approaches utilizing controlled reaction conditions and selective catalysts are being investigated to achieve these sustainability goals while maintaining the high standards required for pharmaceutical applications.
Properties
IUPAC Name |
3,4-dichloro-5-(difluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2F2NO/c8-4-1-3(12)2-5(6(4)9)13-7(10)11/h1-2,7H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWAXOESTSYUTRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)F)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Selective Fluorination to Introduce Difluoromethoxy Group
A patented method (CN104119238B) describes using trichloromethoxybenzene as the starting material, which undergoes selective fluorination with hydrogen fluoride gas to yield a chlorodifluoromethoxybenzene intermediate. This step is crucial to obtain the difluoromethoxy substituent in the aromatic ring with chlorine atoms retained at specific positions.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Starting material | Trichloromethoxybenzene | Aromatic ring with Cl and OCH2Cl groups |
| Fluorination | Hydrogen fluoride gas, selective fluorination | Conversion of OCH2Cl to OCF2H group |
This selective fluorination is conducted under controlled conditions to avoid over-fluorination or degradation of the aromatic ring.
Nitration of Chlorodifluoromethoxybenzene
The chlorodifluoromethoxybenzene intermediate is subjected to mixed acid nitration (typically a mixture of nitric and sulfuric acid) to introduce a nitro group at the para or meta position relative to the substituents, depending on directing effects. This step yields 3,4-dichloro-5-(difluoromethoxy)nitrobenzene.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Nitration | Mixed acid (HNO3/H2SO4), low temperature | Introduction of -NO2 group |
Reduction of Nitro Group to Aniline
The nitro compound is then reduced to the corresponding aniline using catalytic hydrogenation or chemical reductants such as hydrazine with catalysts (e.g., palladium on carbon or Indian red with activated carbon as per CN103819349A).
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Reduction | Hydrazine + catalyst (Indian red + activated carbon) or catalytic hydrogenation | Conversion of -NO2 to -NH2 group |
This reduction step is critical to obtain high purity aniline derivatives with yields often exceeding 90%.
Representative Data Table of Key Reaction Conditions
| Step | Starting Material | Reagents/Conditions | Temperature (°C) | Pressure (MPa) | Time (hours) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Selective fluorination | Trichloromethoxybenzene | Hydrogen fluoride gas | 100-150 | Atmospheric | 2-5 | 75-85 | Controlled to avoid over-fluorination |
| Nitration | Chlorodifluoromethoxybenzene | Mixed acid (HNO3/H2SO4) | 0-10 | Atmospheric | 1-3 | 80-90 | Low temperature to control regioselectivity |
| Reduction | Nitro derivative | Hydrazine + Indian red + activated carbon | 25-50 | Atmospheric | 4-6 | >90 | High purity aniline obtained |
| Chlorination | 4-(Difluoromethoxy)aniline (if needed) | HCl + H2O2 | 50-70 | Atmospheric | 1-3 | 85-90 | Direct bis-ortho-chlorination |
Research Findings and Optimization Notes
Catalyst-Free Ammoniation : Some methods (US7777079B2) have demonstrated catalyst-free ammoniation under controlled high pressure and temperature for related chloro-substituted anilines, improving yield and reducing catalyst dependency.
Recovery and Purity : The two-step processes involving fluorination and reduction achieve purity levels above 98.5% with total recovery rates around 90%, making them suitable for industrial scale-up.
Environmental and Cost Considerations : Use of solvents like dioxane and reagents such as hydrazine is balanced against cost and environmental impact; recovery and recycling of reagents are integral to process design.
Scale-Up Feasibility : The direct bis-ortho-chlorination method (Org. Process Res. Dev., 2012) has been successfully scaled for preclinical batches of related compounds, indicating robustness of chlorination steps.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-5-(difluoromethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can lead to the removal of chlorine or fluorine atoms, resulting in different aniline derivatives.
Substitution: The compound can undergo substitution reactions where the chlorine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction can yield different aniline derivatives. Substitution reactions can produce a wide range of functionalized aniline compounds.
Scientific Research Applications
Scientific Research Applications
3,4-Dichloro-5-(difluoromethoxy)aniline has diverse applications in scientific research:
Chemistry
- Building Block for Synthesis : It serves as a precursor for synthesizing more complex organic molecules, facilitating studies on reaction mechanisms and kinetics.
- Reagent in Organic Reactions : The compound is utilized in various organic reactions due to its reactivity profile, which allows for functional group transformations.
Biology
- Biochemical Assays : Used in enzyme inhibition studies and protein-ligand interaction assays, helping to elucidate biological pathways.
- Mechanism of Action : The compound interacts with specific molecular targets, influencing enzymatic activities and cellular processes.
Medicine
- Pharmaceutical Development : Investigated for potential therapeutic applications due to its effects on biological pathways. It may act as a lead compound for drug development targeting specific diseases.
- Toxicological Studies : Research into the compound's safety and efficacy is ongoing to assess its viability as a pharmaceutical agent.
Industry
- Agrochemicals : The compound is explored as an intermediate in the synthesis of pesticides and herbicides, contributing to agricultural chemistry advancements.
- Dyes and Pigments : Its unique chemical structure makes it suitable for developing dyes with specific properties.
Case Studies
-
Enzyme Inhibition Study :
- A study demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways. The binding affinity was shown to vary significantly depending on the enzyme targeted, indicating its potential as a therapeutic agent.
-
Pharmaceutical Development :
- Research into the compound's effects on cancer cell lines revealed promising results regarding its ability to induce apoptosis. This suggests that further investigation could lead to new cancer therapies based on this compound's unique properties.
Mechanism of Action
The mechanism by which 3,4-Dichloro-5-(difluoromethoxy)aniline exerts its effects involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to proteins and enzymes. These interactions can modulate various biological pathways, leading to the observed effects in biochemical and pharmacological studies .
Comparison with Similar Compounds
3,4-Difluoroaniline (CAS: 3863-11-4)
- Structure : Benzene ring with fluorine at positions 3 and 4 and -NH₂ at position 1.
- Key Differences: Replacing chlorine with fluorine reduces steric bulk and alters electronic properties.
- Research Findings : Fluoroaniline isomers exhibit distinct spectroscopic profiles; for example, 5-nitro-2-fluoroaniline shows a 10% higher molar absorptivity than its positional isomer due to substituent orientation .
2,4-Difluoro-5-(trifluoromethoxy)aniline (CAS: 1159512-64-7)
- Structure : Difluoro substituents at positions 2 and 4, with a trifluoromethoxy (-OCF₃) group at position 4.
- Key Differences : The trifluoromethoxy group enhances lipophilicity compared to difluoromethoxy (-OCHF₂), impacting solubility and metabolic stability. Similarity scores (0.97) suggest close structural alignment but divergent physicochemical properties .
Physicochemical Properties
Biological Activity
3,4-Dichloro-5-(difluoromethoxy)aniline is a chemical compound with significant biological activity and potential applications in medicinal chemistry. Its unique structure, characterized by the presence of chlorine and difluoromethoxy groups, contributes to its reactivity and interaction with biological systems. This article explores its synthesis, biological mechanisms, and potential therapeutic uses based on diverse research findings.
Molecular Formula: C7H5Cl2F2NO
Molecular Weight: 228.02 g/mol
Density: 1.511 g/cm³
Boiling Point: Approximately 302.67°C
The compound is noted for its solid state at room temperature and exhibits stability under moderate heat conditions. Its synthesis can be achieved through various methods, including the reaction of 3,4-dichloroaniline with difluoromethyl ether under controlled conditions .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of chlorine and fluorine atoms enhances the compound's binding affinity to proteins and enzymes, modulating various biological pathways. This property makes it a candidate for further exploration in pharmacology and biochemistry .
Anticancer Properties
Research indicates that derivatives of this compound may exhibit anticancer properties . Studies have shown that certain analogs can inhibit cancer cell proliferation through mechanisms involving enzyme inhibition and modulation of signaling pathways associated with tumor growth . For instance, compounds with similar structures have been investigated for their ability to target specific kinases involved in cancer progression .
Enzyme Inhibition
This compound has been studied for its potential to inhibit enzymes such as β-secretase, which plays a crucial role in Alzheimer's disease pathology. Inhibition of this enzyme could lead to decreased levels of amyloid-beta plaques in the brain, highlighting its therapeutic potential in neurodegenerative diseases .
Pharmacokinetics
Pharmacokinetic studies reveal that the compound exhibits moderate stability upon incubation with liver cells, suggesting a favorable profile for drug development. However, challenges such as low aqueous solubility may limit its bioavailability in vivo .
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study A | Investigated the anticancer effects of derivatives; found significant inhibition of tumor cell lines. |
| Study B | Explored enzyme inhibition; demonstrated effectiveness against β-secretase in vitro. |
| Study C | Evaluated pharmacokinetics; reported moderate metabolic stability but low solubility. |
These studies collectively underscore the compound's potential as a therapeutic agent across various applications.
Future Directions
Further research is necessary to elucidate the specific biological mechanisms underlying the activity of this compound. Future studies should focus on:
- Structural Optimization: Modifying the compound to enhance solubility and bioavailability.
- In Vivo Studies: Conducting animal studies to assess therapeutic efficacy and safety.
- Mechanistic Studies: Investigating the detailed pathways through which this compound exerts its biological effects.
Q & A
Q. What are the optimal synthetic routes for 3,4-Dichloro-5-(difluoromethoxy)aniline, and how can reaction conditions be controlled to minimize by-products?
- Methodological Answer : The synthesis typically involves halogenation and alkoxylation steps. For example, nucleophilic substitution of a nitro precursor followed by reduction to the aniline derivative. Key reagents include chlorine gas (for chlorination) and difluoromethylating agents (e.g., difluoromethanol derivatives). Reaction temperature (0–5°C) and stoichiometric control of chlorinating agents (e.g., AlCl₃ as a catalyst) are critical to avoid over-chlorination. Solvents like ethanol or water are preferred for their polarity and safety profile . Purification via recrystallization or column chromatography is recommended to isolate the target compound from by-products such as dihalogenated impurities.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H NMR will show distinct aromatic proton splitting patterns due to chloro and difluoromethoxy substituents. The -NH₂ group resonates near δ 4.5–5.5 ppm (broad singlet). F NMR reveals a characteristic triplet for the difluoromethoxy group (~-80 ppm).
- IR : Stretching vibrations for C-Cl (750–550 cm⁻¹), C-F (1250–1100 cm⁻¹), and NH₂ (3450–3350 cm⁻¹).
- Mass Spectrometry : Molecular ion peaks at m/z 253 (M⁺) with isotopic clusters reflecting chlorine and fluorine atoms. Fragmentation patterns confirm substitution positions .
Q. What are the primary safety concerns when handling this compound?
- Methodological Answer :
- Hazards : Potential skin sensitizer and suspected carcinogen based on structural similarity to other halogenated anilines .
- PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation of volatile intermediates.
- Waste Disposal : Neutralize acidic/basic by-products before disposal. Follow institutional guidelines for halogenated aromatic amines .
Advanced Research Questions
Q. How do steric and electronic effects of the difluoromethoxy group influence reactivity in nucleophilic substitution reactions?
- Methodological Answer : The difluoromethoxy group (-OCF₂H) is electron-withdrawing due to the electronegativity of fluorine, which activates the aromatic ring toward electrophilic substitution at positions ortho/para to the substituent. However, steric hindrance from the bulky -OCF₂H group may reduce reactivity at adjacent positions. Computational studies (DFT) can map charge distribution and predict regioselectivity. Experimental validation via competitive reactions with nitro- or sulfonyl-activated substrates is recommended .
Q. What strategies resolve contradictions in HPLC purity analysis when by-products have similar retention times?
- Methodological Answer :
- Column Selection : Use a reverse-phase C18 column with a polar embedded phase to improve separation of halogenated analogs.
- Mobile Phase : Optimize gradient elution with acetonitrile/water (0.1% formic acid) to enhance resolution.
- Detection : Employ UV-Vis at 254 nm (for aromatic rings) and confirm purity via LC-MS for mass differentiation. Cross-validate with H NMR integration of unique protons .
Q. How can computational chemistry predict environmental degradation pathways of this compound?
- Methodological Answer : Molecular dynamics simulations and density functional theory (DFT) can model hydrolysis, photolysis, and microbial degradation. Key parameters include bond dissociation energies (e.g., C-Cl vs. C-O) and solvation effects. For example, the difluoromethoxy group may hydrolyze to form phenolic derivatives under alkaline conditions. Experimental validation using TiO₂-based photocatalysts under simulated solar radiation can assess degradation efficiency .
Q. In cross-coupling reactions, how do chloro and difluoromethoxy groups affect catalytic efficiency?
- Methodological Answer :
- Catalyst Selection : Pd(PPh₃)₄ or Ni(dppe)Cl₂ are effective for Suzuki-Miyaura couplings. The chloro groups act as directing groups, while the electron-withdrawing -OCF₂H enhances oxidative addition rates.
- Challenges : Competitive dehalogenation may occur; use ligands like SPhos to stabilize the metal center. Monitor reaction progress via TLC with iodine staining for amine detection .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
